Synthesis of 2-Aminoisophthalic Acid from 5-Nitroisophthalic Acid: A Technical Guide
Synthesis of 2-Aminoisophthalic Acid from 5-Nitroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2-aminoisophthalic acid (also known as 5-aminoisophthalic acid) from its precursor, 5-nitroisophthalic acid. This transformation is a critical step in the production of various fine chemicals and pharmaceutical intermediates, including non-ionic X-ray contrast media.[1] This document details various reduction methodologies, providing quantitative data, comprehensive experimental protocols, and visual representations of the synthetic workflows.
Core Synthesis Pathway: Reduction of a Nitro Group
The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring of 5-nitroisophthalic acid to an amino group (-NH₂), yielding 2-aminoisophthalic acid. Several effective methods have been developed to achieve this, primarily categorized into catalytic hydrogenation and chemical reduction.
Comparative Analysis of Synthesis Methodologies
The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. The following table summarizes quantitative data from various cited methods for the synthesis of 2-aminoisophthalic acid.
| Method | Catalyst/Reducing Agent | Solvent | Temperature | Time | Pressure | Yield | Purity | Reference |
| Catalytic Hydrogenation | Raney Nickel | Water | 30-35°C | 1 hour | Not Specified | 95% | 99.7% | [2] |
| Catalytic Hydrogenation | 5% Palladium on Carbon | Water, Ammonia | Room Temp. to 75°C | 1-3 hours | 0.8 MPa | 99.2-99.4% | 100.0% | [3] |
| Catalytic Hydrogenation | Palladium on Carbon / Raney Nickel | Water | Not Specified | Not Specified | ≤10 kg/cm ²·G | >99% | >99% | [1] |
| Chemical Reduction | Sodium Disulfide (Na₂S₂) | Water | 90-98°C | 2.5-3 hours | Atmospheric | 97% | ≥99% | [4][5] |
| Chemical Reduction | Sodium Sulfide (Na₂S·9H₂O) | 5% NaOH (aq) | 60°C | 1 hour | Atmospheric | Not Specified | Not Specified | [6] |
| Chemical Reduction | Hydrazine Hydrate | Water | 30-35°C | 1 hour | Atmospheric | 95% | 99.7% | [2] |
Experimental Protocols
Below are detailed experimental procedures for the key synthesis methods.
Method 1: Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate[2]
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Preparation: In a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir the mixture for 1 hour until the system becomes clear.
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Catalyst Addition: Add 10 g of Raney nickel to the solution.
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Reduction: Slowly raise the temperature to 30-35°C. At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.
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Reaction Completion: Continue stirring for an additional 30 minutes to ensure the reaction is complete.
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Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid, which will cause a large amount of white solid to precipitate.
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Purification: Collect the precipitate by filtration and dry it to obtain 172.0 g of 5-aminoisophthalic acid.
Method 2: Catalytic Hydrogenation with Palladium on Carbon[3]
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Preparation: In an autoclave, combine 50.0 g of 5-nitroisophthalic acid, 150 ml of water, and 47.3 g of 28% aqueous ammonia. Add 2.5 g of 5% palladium on carbon (50% wet).
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Hydrogenation: Pressurize the autoclave with hydrogen gas to 0.8 MPa. Stir the mixture at 1300 rpm. The reaction is exothermic, and the temperature will rise to a maximum of 75°C.
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Reaction Completion: The reaction is complete after 1 hour, which is confirmed by the cessation of hydrogen gas absorption.
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Catalyst Removal: Cool the reaction mixture to room temperature and remove the catalyst by filtration.
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Isolation: Add 49.5 g of 35% hydrochloric acid to the reaction solution to neutralize the ammonia and crystallize the product.
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Purification: Filter the crystals and dry them to obtain 42.6 g of white 5-aminoisophthalic acid crystals.
Method 3: Chemical Reduction with Sodium Disulfide[4][5]
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Preparation: In a reactor, add water and sodium carbonate, and heat while stirring to dissolve. After complete dissolution, add 5-nitroisophthalic acid. The mass ratio of 5-nitroisophthalic acid:water:sodium carbonate should be 1:4-5:0.6-0.73.
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Reduction: While stirring, add a 20-25% aqueous solution of sodium disulfide dropwise to the solution from the previous step. Control the temperature between 90-98°C. The addition should take approximately 30 minutes. The molar ratio of 5-nitroisophthalic acid to sodium disulfide should be 1:0.6-0.75.
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Reaction Completion: After the addition, heat the mixture at reflux for 2.5-3 hours.
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Filtration: Filter the hot solution and collect the filtrate.
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Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5 and cool to precipitate the product.
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Purification: Filter the precipitate, wash with cold water, and dry to obtain 5-aminoisophthalic acid as an off-white crystalline powder.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Raney Nickel/Hydrazine Hydrate Reduction.
Caption: Workflow for Palladium on Carbon Catalytic Hydrogenation.
Caption: Workflow for Sodium Disulfide Chemical Reduction.
Conclusion
References
- 1. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 2. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 3. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 4. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
